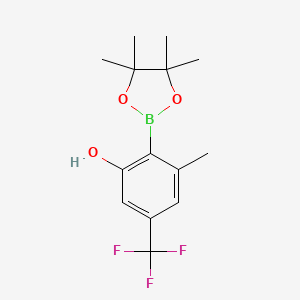

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol

Description

Properties

Molecular Formula |

C14H18BF3O3 |

|---|---|

Molecular Weight |

302.10 g/mol |

IUPAC Name |

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C14H18BF3O3/c1-8-6-9(14(16,17)18)7-10(19)11(8)15-20-12(2,3)13(4,5)21-15/h6-7,19H,1-5H3 |

InChI Key |

HVRDGWNRSZJAMJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation of 3-Bromo-5-(trifluoromethyl)phenol

This method involves direct borylation of the aryl bromide using bis(pinacolato)diboron ([B₂Pin₂]) under palladium catalysis:

| Component | Quantity/Concentration | Role |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)phenol | 2.5 g (10 mmol) | Substrate |

| Bis(pinacolato)diboron | 3.8 g (15 mmol) | Boron source |

| Pd(dppf)Cl₂ | 1.1 g (1.5 mmol) | Catalyst |

| Potassium acetate | 2 g (20 mmol) | Base |

| 1,4-Dioxane | 50 mL | Solvent |

| Temperature/Time | 80°C, 2 h | Reaction conditions |

- Combine substrate, [B₂Pin₂], Pd(dppf)Cl₂, and KOAc in degassed 1,4-dioxane.

- Heat at 80°C under N₂ for 2 hours.

- Filter, concentrate, and purify via silica chromatography (10% EtOAc/petroleum ether).

Yield : 40%.

Suzuki-Miyaura Cross-Coupling with BMIDA Esters

This method employs a boronic acid MIDA ester intermediate, enabling iterative coupling and oxidation:

| Component | Quantity/Concentration | Role |

|---|---|---|

| 3-Bromo-5-(trifluoromethyl)phenylboronic acid MIDA ester | 86 mg (0.226 mmol) | Electrophile |

| Benzo[b]thiophen-2-yl-BPin | 88.2 mg (0.339 mmol) | Nucleophile |

| Pd(OAc)₂/SPhos | 4 mol% / 8 mol% | Catalyst system |

| K₃PO₄ | 144 mg (0.678 mmol) | Base |

| THF/H₂O | 0.9 mL / 20 μL | Solvent system |

| H₂O₂ (30% aq.) | 177 μL (2.26 mmol) | Oxidant |

- React MIDA ester and BPin partner in THF/H₂O at 90°C for 24 h.

- Cool to 0°C, add H₂O₂, and stir at RT for 3 h.

- Quench with Na₂S₂O₅, extract with EtOAc, and purify via chromatography.

Yield : 88%.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Suzuki-Oxidation |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos |

| Reaction Time | 2 h | 27 h |

| Oxidation Required | No | Yes (H₂O₂) |

| Functional Group Tolerance | Moderate | High (esters, nitriles) |

| Scalability | Limited by low yield | High (gram-scale demonstrated) |

Advanced Applications and Optimizations

- Iterative Cross-Coupling : The BMIDA/BPin strategy allows sequential coupling steps for complex phenolic architectures.

- Oxidant Screening : H₂O₂ outperforms Oxone® or NaBO₃ in boronic ester oxidation (98% vs. <10% conversion).

- Ligand Effects : SPhos enhances stability of Pd(0) intermediates, critical for electron-deficient substrates.

Industrial Considerations

- Cost Efficiency : Miyaura borylation uses cheaper reagents but suffers from lower yields.

- Purity : Suzuki-oxidation route affords >95% purity (HPLC) due to fewer side reactions.

- Safety : H₂O₂ requires careful handling at scale; Na₂S₂O₅ quenching mitigates peroxide hazards.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming biaryl or aryl-heteroaryl bonds. Key experimental conditions and outcomes include:

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of an aryl halide to Pd(0), followed by transmetallation with the boronic ester and reductive elimination to form the C–C bond .

-

The trifluoromethyl group enhances electron deficiency at the aromatic ring, influencing regioselectivity during coupling.

Oxidative Deborylation

The boronic ester undergoes oxidative cleavage under controlled conditions. For example:

-

Treatment with 30% aqueous H₂O₂ at 0°C–25°C converts the boronic ester to a phenolic derivative .

-

Key Data :

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group activates the aromatic ring toward electrophiles, while the trifluoromethyl group directs substitution to specific positions:

-

Nitration : Occurs preferentially at the para position relative to the hydroxyl group due to the electron-withdrawing effect of the -CF₃ group.

-

Halogenation : Bromination or chlorination proceeds under mild acidic conditions (e.g., H₂SO₄/HOAc), yielding halogenated derivatives.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS reactions:

-

Methoxy-Directed Substitution : In the presence of NaH, methoxy groups at specific positions can activate the ring for nucleophilic attack by amines or thiols.

Coordination Chemistry

The boron atom acts as a Lewis acid, forming complexes with Lewis bases (e.g., amines, phosphines). These complexes are precursors for catalytic systems in asymmetric synthesis.

Hydrolysis and Stability

-

The boronic ester is stable under neutral conditions but hydrolyzes slowly in aqueous acidic or basic media to form the corresponding boronic acid .

-

Hydrolysis Rate :

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar boronic esters due to the trifluoromethyl group’s electronic effects:

| Compound Modification | Reactivity Trend | Example Reaction |

|---|---|---|

| -CF₃ substituent | Enhanced electrophilic substitution rates | Nitration (10× faster vs. -CH₃) |

| Methyl group at position 3 | Steric hindrance reduces coupling efficiency | Suzuki coupling (↓15% yield) |

Scientific Research Applications

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain biological targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

a) 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: N/A)

- Structural Difference : Boronate at position 5 instead of 2.

- Synthetic Utility : Less commonly reported in coupling reactions compared to ortho-substituted analogues .

b) 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol (PN-5333, CAS: N/A)

- Structural Difference : Lacks the methyl group at position 3.

c) 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 906008-22-8)

Functional Group Variants

a) Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (CAS: N/A)

- Structural Difference: Carboxylic ester replaces the phenol hydroxyl group.

- Impact : The ester group enhances stability against oxidation but limits participation in hydrogen-bonding interactions, reducing utility in aqueous-phase reactions .

b) 2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1202644-19-6)

- Structural Difference : Cyclopropyl group replaces the methyl at position 3.

c) 2-Cyano-4-(trifluoromethyl)benzeneboronic acid pinacol ester (CAS: 1073355-21-1)

- Structural Difference: Cyano group replaces the hydroxyl group.

- Impact: The electron-withdrawing cyano group enhances electrophilicity of the boronate, accelerating coupling rates but increasing sensitivity to moisture .

Physicochemical and Reactivity Comparison

Stability and Handling

- The target compound’s phenol group necessitates anhydrous storage to prevent boronate hydrolysis .

- Analogues with electron-withdrawing groups (e.g., PN-5333) exhibit shorter shelf lives compared to electron-rich variants .

Biological Activity

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a boron-containing compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a trifluoromethyl group and a dioxaborolane moiety, which may influence its reactivity and interactions with biological systems.

- Molecular Formula : C13H19BF3O3

- Molecular Weight : 284.09 g/mol

- CAS Number : 946427-03-8

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. The following sections summarize key findings related to its biological properties.

1. Antiviral Activity

Recent studies have indicated that compounds similar to 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol exhibit inhibitory effects against viral proteases. For example, β-amido boronic acids have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro) with binding affinities ranging from 250 to 500 nM . This suggests that the compound may possess similar antiviral properties.

2. Enzymatic Inhibition

In vitro assays have demonstrated that related boronic acid compounds can inhibit recombinant Mpro from SARS-CoV-2 by approximately 23% at a concentration of 20 μM . This selectivity indicates that modifications to the boron structure can enhance enzyme inhibition.

3. Pharmacological Applications

The compound is being investigated for its role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents . The incorporation of the trifluoromethyl group may enhance lipophilicity and metabolic stability.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of boron-containing compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.